methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate
CAS No.: 2226182-98-3
Cat. No.: VC5369971
Molecular Formula: C8H11IN2O2
Molecular Weight: 294.092
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2226182-98-3 |
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Molecular Formula | C8H11IN2O2 |
Molecular Weight | 294.092 |
IUPAC Name | methyl 5-iodo-1-propylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |
Standard InChI Key | ONKQDNBSARRDBK-UHFFFAOYSA-N |
SMILES | CCCN1C(=CC(=N1)C(=O)OC)I |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is methyl 5-iodo-2-propylpyrazole-3-carboxylate, reflecting its substitution pattern on the pyrazole ring. Its molecular formula, , confirms the presence of iodine, a propyl chain, and a methyl ester group .
Structural Descriptors
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SMILES:
CCCN1C(=CC(=N1)I)C(=O)OC
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InChIKey:
YPZDNSLXGUWRLE-UHFFFAOYSA-N
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Canonical SMILES: Illustrates the pyrazole ring with iodine at position 5, a propyl group at position 1, and a methyl ester at position 3 .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 2226182-03-0 | |
Molecular Formula | ||
Molecular Weight | 294.09 g/mol | |
XLogP3 | 2.1 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters.
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Iodination: Electrophilic substitution introducing iodine at position 5 using iodine monochloride (ICl) or -iodosuccinimide (NIS) .
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Alkylation: Introduction of the propyl group via nucleophilic substitution or Mitsunobu reaction .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide .
Optimized Conditions
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Iodination Efficiency: Yields >80% achieved under anhydrous conditions in dichloromethane at 0–5°C .
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Catalysts: Copper(I) iodide enhances alkylation efficiency in Ullmann-type couplings .
Structural and Spectroscopic Analysis
Pyrazole Ring Substitution
The iodine atom at position 5 creates an electron-deficient aromatic system, facilitating electrophilic substitution reactions. The propyl group at position 1 enhances lipophilicity, while the ester at position 3 offers reactivity for hydrolysis or transesterification .
Spectroscopic Data
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NMR:
Physicochemical Properties
Table 2: Physicochemical Profile
Applications in Pharmaceutical and Material Science
Cross-Coupling Reactions
The iodine substituent enables participation in Suzuki-Miyaura and Sonogashira couplings, forming biaryl or alkynyl derivatives critical in drug scaffolds . For example, it serves as a precursor to kinase inhibitors targeting c-MET and AXL pathways .
Agrochemical Intermediates
Functionalization of the pyrazole ring yields herbicides and fungicides. The propyl chain improves membrane permeability in bioactive molecules .
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